Lupinine

Description

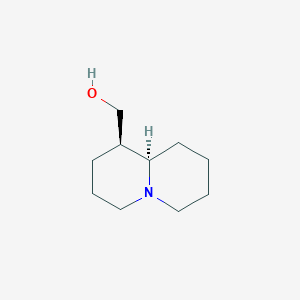

Structure

3D Structure

Properties

IUPAC Name |

[(1R,9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO/c12-8-9-4-3-7-11-6-2-1-5-10(9)11/h9-10,12H,1-8H2/t9-,10+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDVAWXXJVMJBAR-VHSXEESVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2CCCC(C2C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN2CCC[C@H]([C@H]2C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00197565 | |

| Record name | Lupinine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00197565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

486-70-4, 10248-30-3 | |

| Record name | Lupinine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=486-70-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lupinine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000486704 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lupinine, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010248303 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lupinine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21723 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Lupinine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00197565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lupinine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.944 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1R)-1-(Hydroxymethyl)octahydro-2H-quinolizine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LUPININE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33BAJ73U1F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LUPININE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F74RAC8A5Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Lupinine Biosynthesis Pathway from L-Lysine

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Quinolizidine alkaloids (QAs), a diverse class of secondary metabolites prevalent in the Lupinus genus, have significant implications ranging from plant defense mechanisms to potential pharmacological applications and food toxicology.[1][2][3] Lupinine, a bicyclic QA, represents a foundational structure within this family.[4][5] Understanding its biosynthesis is critical for the targeted breeding of low-alkaloid "sweet" lupin varieties and for harnessing these natural products for drug development. This guide provides a detailed exploration of the this compound biosynthetic pathway, beginning with the precursor L-lysine. We will dissect each enzymatic and spontaneous step, elucidate the causality behind the key experimental methodologies that defined this pathway, and provide actionable protocols and workflows for researchers in the field.

The Core Biosynthetic Cascade: From Amino Acid to Alkaloid

The synthesis of all quinolizidine alkaloids originates from the primary amino acid L-lysine, with the initial steps occurring predominantly within the chloroplasts of leaf cells.[1][3][6] The pathway to this compound is a foundational route, involving enzymatic decarboxylation and oxidation, followed by a series of cyclization and reduction steps that form the characteristic bicyclic quinolizidine core.

Step 1: Decarboxylation of L-Lysine to Cadaverine

The committed step in QA biosynthesis is the irreversible decarboxylation of L-lysine to produce the diamine cadaverine.[1][2][7]

-

Enzyme: Lysine Decarboxylase (LDC), specifically a Lysine/Ornithine Decarboxylase (L/ODC) in Lupinus species.[8][9]

-

Causality & Mechanism: This reaction is catalyzed by a pyridoxal phosphate (PLP)-dependent enzyme. The choice of L-lysine as the starting block is fundamental to the C5 units that build the alkaloid skeleton. Isotopic labeling studies have confirmed that the decarboxylation proceeds with retention of the original stereochemical configuration at the alpha-carbon, a critical detail for understanding the subsequent stereoselective steps.[4] The localization of LDC in the chloroplast places the enzyme in close proximity to the final steps of lysine biosynthesis, ensuring an efficient channeling of the precursor into the alkaloid pathway.[8][9][10]

Step 2: Oxidative Deamination of Cadaverine

Cadaverine is subsequently converted to an aldehyde, setting the stage for cyclization.

-

Mechanism: CAO is believed to catalyze the oxidative deamination of one of the primary amino groups of cadaverine to yield 5-aminopentanal, releasing ammonia and hydrogen peroxide. While CAO's involvement is strongly suggested, the specific isozyme has not been definitively isolated and characterized for this pathway in Lupinus.

Step 3: Spontaneous Cyclization to Δ¹-Piperideine

The product of the previous step, 5-aminopentanal, is inherently unstable and rapidly cyclizes.

-

Reaction: This is a spontaneous, non-enzymatic intramolecular Schiff base formation.

-

Mechanism: The terminal aldehyde group of 5-aminopentanal reacts with the primary amine to form a cyclic imine, Δ¹-piperideine.[1][2] This molecule exists in equilibrium with its open-chain aldehyde form and is the key reactive intermediate for building the alkaloid's ring structure.[4]

Step 4: Dimerization, Cyclization, and Reduction to this compound

The formation of the bicyclic this compound core is the most mechanistically complex and least elucidated part of the pathway. It requires the coupling of two C5 units derived from Δ¹-piperideine.

-

Mechanism: Early hypotheses suggested a symmetric "dimeric" intermediate. However, elegant isotopic labeling experiments using ¹³C and ¹⁵N "bond-labeled" cadaverine demonstrated that this compound is generated via a route that excludes a symmetrical intermediate.[12][13][14] The currently favored hypothesis involves an aldol-type coupling of two Δ¹-piperideine tautomers.[3][15] This is followed by a series of proposed intramolecular condensation and reduction steps to form the final, stable [(-)-lupinine] structure. The specific enzymes catalyzing these final cyclization and reduction steps remain uncharacterized, representing a significant knowledge gap in the field.[4][16][17]

Visualizing the Pathway

To consolidate the biochemical steps, the following diagram illustrates the conversion of L-lysine into this compound.

Caption: The biosynthetic pathway from L-lysine to the bicyclic alkaloid this compound.

Methodologies for Pathway Elucidation: A Self-Validating System

The elucidation of the this compound pathway is a testament to the power of combining classical biochemical techniques with modern molecular biology. The trustworthiness of the proposed pathway is built upon the convergence of evidence from these distinct, self-validating experimental systems.

Isotopic Labeling (Tracer) Studies

This classical technique forms the bedrock of our understanding of QA biosynthesis. Its power lies in its ability to trace the fate of atoms from a precursor to a final product, thereby revealing the sequence of intermediates and the nature of their chemical rearrangements.

-

Expertise & Causality: The choice of labeled precursor is a strategic decision to answer a specific mechanistic question. For instance, feeding plants DL-[2-¹⁴C]lysine and DL-[6-¹⁴C]lysine and finding the label distributed over six specific carbons in the tetracyclic QA lupanine (a downstream product) proved that three C5 units from lysine were involved and that C2 and C6 become equivalent in a symmetrical intermediate (cadaverine).[4][18] Conversely, using asymmetrically labeled cadaverine was crucial to disprove a symmetrical dimerization in the later steps toward this compound.[12][14] This demonstrates how experimental design directly validates or refutes a biosynthetic hypothesis.

-

Protocol: Generalized Isotope Feeding Experiment

-

Preparation: Synthesize or procure the desired isotopically labeled precursor (e.g., [¹⁴C]L-lysine, [¹³C,¹⁵N]cadaverine).

-

Plant Material: Use young, biosynthetically active lupin plants (e.g., Lupinus luteus).

-

Administration: Administer the labeled precursor to the plant. The "wick method," where a cotton wick threads through the stem into a solution of the precursor, is common.

-

Incubation: Allow the plant to metabolize the precursor for a period of 3-6 days under controlled growth conditions.[12]

-

Harvest & Extraction: Harvest the plant tissues (typically aerial parts) and perform a standard alkaloid extraction using an appropriate solvent system (e.g., dichloromethane after basification with ammonia).

-

Purification: Purify the target alkaloid (this compound) from the crude extract using chromatographic techniques (e.g., column chromatography, HPLC).

-

Analysis: Determine the position and extent of isotope incorporation.

-

For radioactive isotopes (¹⁴C): Use chemical degradation to isolate specific atoms or fragments of the molecule, followed by scintillation counting.

-

For stable isotopes (¹³C, ¹⁵N, ²H): Use NMR spectroscopy (¹³C-NMR, ²H-NMR) or mass spectrometry to analyze the labeling pattern in the intact molecule.[12][13][19]

-

-

Enzyme Assays

To prove the function of a specific enzyme in a pathway, its activity must be quantitatively measured. The assay for Lysine Decarboxylase (LDC) is well-established and serves as a prime example.

-

Expertise & Causality: An effective assay requires a reliable method to quantify the disappearance of the substrate (lysine) or the appearance of the product (cadaverine). Colorimetric assays are often chosen for their simplicity and suitability for high-throughput screening. The choice of pH indicator in some assays is critical; it must have a pKa that aligns with the pH shift caused by the production of the alkaline cadaverine.[20]

-

Protocol: Colorimetric Lysine Decarboxylase (LDC) Assay This protocol is adapted from methods designed to measure cadaverine production.[20][21][22]

-

Enzyme Preparation: Prepare a crude or purified protein extract from biosynthetically active lupin tissue.

-

Reaction Buffer: Prepare a suitable reaction buffer (e.g., phosphate buffer, pH 6.5).

-

Reaction Mixture: In a microcentrifuge tube or 96-well plate, combine:

-

Enzyme extract

-

Reaction buffer

-

Pyridoxal phosphate (PLP) cofactor (typically ~50 µM)

-

-

Initiation: Start the reaction by adding the substrate, L-lysine (e.g., to a final concentration of 10 mM). Include a negative control with no enzyme or no substrate.

-

Incubation: Incubate at an optimal temperature (e.g., 37°C) for a defined period (e.g., 30-60 minutes).

-

Termination: Stop the reaction by adding a stop solution (e.g., trichloroacetic acid or by boiling).

-

Quantification of Cadaverine:

-

TNBS Method: React the samples with 2,4,6-trinitrobenzenesulfonic acid (TNBS).[21][22] TNBS reacts with the primary amines of both lysine and cadaverine.

-

The resulting TNP-cadaverine adduct is soluble in toluene, while the TNP-lysine adduct is not.

-

Extract the mixture with toluene.

-

Measure the absorbance of the toluene phase at 340 nm.

-

Calculate the amount of cadaverine produced by comparing the absorbance to a standard curve prepared with known concentrations of cadaverine.

-

-

Genetic and Molecular Approaches

Identifying the genes that encode pathway enzymes provides the highest level of evidence and opens the door to genetic engineering.

-

Workflow: Gene Identification to Functional Validation

-

Candidate Gene Identification: Use differential transcriptomics (e.g., RNA-seq) to compare gene expression between high-alkaloid ("bitter") and low-alkaloid ("sweet") lupin cultivars. Genes upregulated in the bitter variety are strong candidates.[8]

-

Cloning: Isolate the full-length cDNA of the candidate gene.

-

Heterologous Expression: Clone the cDNA into an expression vector and transform a suitable host system (e.g., E. coli, yeast, or tobacco hairy roots).[8][23] This is a critical step to produce the enzyme in a clean system, free from other plant proteins.

-

Functional Assay: Purify the recombinant protein from the host and perform an enzyme assay (as described above) to confirm its catalytic activity and substrate specificity.

-

In Vivo Validation (Optional): Use gene editing techniques like CRISPR/Cas9 to knock out the gene in the plant and observe the effect on the this compound/QA profile. A knockout should lead to a reduction or elimination of the downstream product and potentially an accumulation of the substrate.[24]

-

Visualization of Experimental Workflow

The following diagram outlines the logical flow for identifying and validating a candidate gene in the this compound biosynthesis pathway.

Caption: A workflow for the identification and functional validation of a biosynthetic gene.

Quantitative Data & Broader Context

While detailed kinetic data for all enzymes in the pathway is scarce due to the lack of characterized enzymes for the later steps, the diversity of major QAs across different Lupinus species highlights the downstream diversification from common precursors like this compound.

| Lupinus Species | Major Quinolizidine Alkaloids |

| L. luteus (Yellow Lupin) | This compound, Sparteine[2][5] |

| L. albus (White Lupin) | Lupanine, Albinine, Multiflorine[2][5] |

| L. angustifolius (Narrow-leafed Lupin) | Lupanine, Angustifoline[2][5] |

| L. mutabilis (Pearl Lupin) | Sparteine, Lupanine[2] |

This compound itself is not always an end product. It serves as a substrate for further "tailoring" reactions, such as esterification catalyzed by acyltransferases, which create a wider diversity of QA esters.[2][25][26]

Conclusion and Future Directions

The biosynthetic pathway from L-lysine to this compound is a well-established route, with the initial steps of decarboxylation, deamination, and spontaneous cyclization being clearly defined.[1][4][8] The foundational evidence provided by decades of meticulous isotopic labeling studies has been validated by the characterization of the pathway's first enzyme, lysine decarboxylase.[8][9][12]

However, significant challenges remain. The enzymes responsible for the crucial dimerization, cyclization, and reduction steps that forge the bicyclic quinolizidine skeleton from Δ¹-piperideine are still unknown.[4][16] The elucidation of this "missing enzymology" is the current frontier in the field. Future research will undoubtedly leverage integrated 'omics' approaches—combining genomics, transcriptomics, and metabolomics—with protein biochemistry and synthetic biology to finally isolate these elusive genes and reconstitute the entire pathway in a heterologous host.[2][23] Success in this endeavor will not only complete our fundamental understanding but also unlock the potential to engineer novel alkaloid structures and develop lupin crops with precisely controlled alkaloid profiles.

References

-

Bunsupa, R., et al. (2012). Lysine Decarboxylase Catalyzes the First Step of Quinolizidine Alkaloid Biosynthesis and Coevolved with Alkaloid Production in Leguminosae. Plant Physiology, 159(3), pp.1317-1332. Available at: [Link]

-

Conti, F., et al. (2021). Unraveling the Biosynthesis of Quinolizidine Alkaloids Using the Genetic and Chemical Diversity of Mexican Lupins. Molecules, 26(11), p.3235. Available at: [Link]

-

Frick, K. M., et al. (2017). Quinolizidine Alkaloid Biosynthesis in Lupins and Prospects for Grain Quality Improvement. Frontiers in Plant Science, 8, p.87. Available at: [Link]

-

Golebiewski, W. M. & Spenser, I. D. (1988). Biosynthesis of the lupine alkaloids. II. Sparteine and lupanine. Canadian Journal of Chemistry, 66(7), pp.1734-1748. Available at: [Link]

-

Golebiewski, W. M. & Spenser, I. D. (1985). Biosynthesis of the lupine alkaloids. I. This compound. Canadian Journal of Chemistry, 63(10), pp.2707-2718. Available at: [Link]

-

Kanjee, U. & Houry, W. A. (2010). An Assay for Measuring the Activity of Escherichia coli Inducible Lysine Decarboxyase. Journal of Visualized Experiments, (36), e2094. Available at: [Link]

-

Kim, J., et al. (2015). A Liquid-Based Colorimetric Assay of Lysine Decarboxylase and Its Application to Enzymatic Assay. Journal of Microbiology and Biotechnology, 25(6), pp.934-938. Available at: [Link]

-

Mancinotti, D., et al. (2022). Biosynthesis of quinolizidine alkaloids in lupins: mechanistic considerations and prospects for pathway elucidation. Natural Product Reports, 39(7), pp.1423-1437. Available at: [Link]

-

O'Connor, S. (2014). Chemistry and biology of plant alkaloid biosynthesis. YouTube. Available at: [Link]

-

Otify, A., et al. (2024). New Analytical Approach to Quinolizidine Alkaloids and Their Assumed Biosynthesis Pathways in Lupin Seeds. International Journal of Molecular Sciences, 25(6), p.3496. Available at: [Link]

-

Poutaraud, A., et al. (2022). A Bitter-Sweet Story: Unraveling the Genes Involved in Quinolizidine Alkaloid Synthesis in Lupinus albus. Frontiers in Plant Science, 12, p.796240. Available at: [Link]

-

ResearchGate. (n.d.). Biosynthetic pathway of quinolizidine alkaloids. ResearchGate. Available at: [Link]

-

Rodrigues, M., et al. (2022). Quinolizidine-Type Alkaloids: Chemodiversity, Occurrence, and Bioactivity. Pharmaceuticals, 15(10), p.1235. Available at: [Link]

-

Wink, M. & Hartmann, T. (1980). A chloroplast-localized lysine decarboxylase of Lupinus polyphyllus: the first enzyme in the biosynthetic pathway of quinolizidine alkaloids. FEBS Letters, 115(1), pp.35-38. Available at: [Link]

-

Wikipedia. (n.d.). This compound. Wikipedia. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Frontiers | Quinolizidine Alkaloid Biosynthesis in Lupins and Prospects for Grain Quality Improvement [frontiersin.org]

- 3. Quinolizidine-Type Alkaloids: Chemodiversity, Occurrence, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biosynthesis of quinolizidine alkaloids in lupins: mechanistic considerations and prospects for pathway elucidation - Natural Product Reports (RSC Publishing) DOI:10.1039/D1NP00069A [pubs.rsc.org]

- 5. Frontiers | A Bitter-Sweet Story: Unraveling the Genes Involved in Quinolizidine Alkaloid Synthesis in Lupinus albus [frontiersin.org]

- 6. mdpi.com [mdpi.com]

- 7. Quinolizidine alkaloid biosynthesis: recent advances and future prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Lysine Decarboxylase Catalyzes the First Step of Quinolizidine Alkaloid Biosynthesis and Coevolved with Alkaloid Production in Leguminosae - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Lysine decarboxylase catalyzes the first step of quinolizidine alkaloid biosynthesis and coevolved with alkaloid production in leguminosae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A chloroplast-localized lysine decarboxylase of Lupinus polyphyllus: the first enzyme in the biosynthetic pathway of quinolizidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. researchgate.net [researchgate.net]

- 14. cdnsciencepub.com [cdnsciencepub.com]

- 15. This compound - Wikipedia [en.wikipedia.org]

- 16. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 17. researchgate.net [researchgate.net]

- 18. pubs.rsc.org [pubs.rsc.org]

- 19. scribd.com [scribd.com]

- 20. A Liquid-Based Colorimetric Assay of Lysine Decarboxylase and Its Application to Enzymatic Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Video: An Assay for Measuring the Activity of Escherichia coli Inducible Lysine Decarboxyase [jove.com]

- 22. m.youtube.com [m.youtube.com]

- 23. Evaluation of Biosynthetic Pathway and Engineered Biosynthesis of Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Manipulating the Biosynthesis of Bioactive Compound Alkaloids for Next-Generation Metabolic Engineering in Opium Poppy Using CRISPR-Cas 9 Genome Editing Technology - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Quinolizidine Alkaloid Biosynthesis in Lupins and Prospects for Grain Quality Improvement - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mechanism of Action of Lupinine as an Acetylcholinesterase Inhibitor

Abstract

Lupinine, a quinolizidine alkaloid found predominantly in the Lupinus genus, has been identified as a reversible inhibitor of acetylcholinesterase (AChE), an enzyme critical to the regulation of cholinergic neurotransmission.[1] This technical guide provides a comprehensive examination of the mechanism of action of this compound and its derivatives as AChE inhibitors. While detailed kinetic and binding data for this compound itself are limited in the current scientific literature, this guide synthesizes available information on its more potent derivatives to elucidate the probable molecular interactions and structure-activity relationships governing its inhibitory activity. This document is intended for researchers, scientists, and drug development professionals engaged in the study of neurodegenerative diseases and the discovery of novel therapeutic agents.

Introduction: The Significance of Acetylcholinesterase Inhibition

Acetylcholinesterase (AChE) is a serine hydrolase that plays a pivotal role in the central and peripheral nervous systems by catalyzing the hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid. This enzymatic degradation terminates the nerve impulse at cholinergic synapses, thereby maintaining physiological control of neurotransmission.[2][3] The inhibition of AChE leads to an accumulation of ACh in the synaptic cleft, enhancing cholinergic signaling. This mechanism is a cornerstone in the symptomatic treatment of several neurological disorders, most notably Alzheimer's disease, which is characterized by a deficit in cholinergic function.[4][5][6] Natural products, particularly alkaloids, have historically been a rich source of AChE inhibitors, with compounds like galantamine and physostigmine serving as important therapeutic agents and research tools.[7]

This compound, a bicyclic tertiary amine with the chemical formula C₁₀H₁₉NO, belongs to the quinolizidine class of alkaloids.[1] Its structural features, particularly the protonatable nitrogen atom, bear a resemblance to the quaternary ammonium group of acetylcholine, suggesting a potential for interaction with the AChE active site.[1]

The Acetylcholinesterase Active Site: A Dual-Binding Gorge

To comprehend the inhibitory action of this compound, it is essential to understand the intricate architecture of the AChE active site. The active site is not located on the enzyme's surface but lies at the bottom of a deep and narrow gorge, approximately 20 Å long. This gorge is lined with aromatic amino acid residues and is comprised of two main subsites:

-

The Catalytic Anionic Site (CAS): Located at the base of the gorge, the CAS contains the catalytic triad (Ser203, His447, and Glu334 in human AChE) responsible for the hydrolysis of acetylcholine. It also includes the "anionic" subsite, rich in aromatic residues like Trp84, which interacts with the positively charged quaternary ammonium group of acetylcholine through cation-π interactions.

-

The Peripheral Anionic Site (PAS): Situated at the entrance of the gorge, the PAS is also lined with aromatic residues, such as Tyr70, Tyr121, and Trp279. It is believed to play a role in substrate trafficking, guiding acetylcholine into the active site, and can also serve as a binding site for certain inhibitors.

The dual-binding nature of the active site gorge allows for various modes of inhibition, including competitive, non-competitive, and mixed-type inhibition, depending on where the inhibitor binds and whether it interacts with the free enzyme, the enzyme-substrate complex, or both.

This compound's Mechanism of Action: Insights from Derivatives

While this compound itself is recognized as a reversible AChE inhibitor, detailed kinetic studies providing its specific IC₅₀ (half-maximal inhibitory concentration) and Kᵢ (inhibition constant) values are not extensively reported in the peer-reviewed literature. However, significant insights into its mechanism of action can be gleaned from studies on its synthetic derivatives, which have been shown to exhibit potent anticholinesterase activity.[2][4][5][6]

A particularly informative study on a series of this compound triazole derivatives revealed that the most potent compound, (1S,9aR)-1-((4-(4-(benzyloxy)-3-methoxyphenyl)-1H-1,2,3-triazol-1-yl)methyl)octahydro-2H-quinolizine) (referred to as Compound 15 in the study), exhibited an IC₅₀ value of 7.2 µM.[4][5] Kinetic analysis of this derivative demonstrated a mixed-type inhibition of AChE.[4][5][6] This suggests that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, likely at a site distinct from the acetylcholine binding site within the CAS, possibly involving interactions with both the CAS and PAS.

Molecular Docking of a Potent this compound Derivative

Molecular docking simulations of Compound 15 with the human AChE crystal structure (PDB code: 4EY7) have provided a plausible model for its binding interactions.[2] The key interactions observed include:

-

Hydrogen Bonding: The derivative forms hydrogen bonds with key amino acid residues within the active site gorge, including Tyr124, Phe295, and Tyr337.[2]

-

Hydrophobic and π-π Interactions: The bulky aromatic moieties of the derivative engage in hydrophobic and π-π stacking interactions with the aromatic residues lining the gorge, such as Trp84 and Phe330.[3][8]

-

Cation-π Interaction: At physiological pH, the nitrogen atom of the quinolizidine ring of this compound and its derivatives is protonated, allowing for a crucial cation-π interaction with the aromatic ring of Trp84 in the anionic subsite of the CAS, mimicking the interaction of acetylcholine's quaternary ammonium group.[1]

The following diagram illustrates the proposed binding of a potent this compound derivative within the AChE active site gorge, highlighting its interactions with both the CAS and PAS, consistent with a mixed-type inhibition model.

Caption: Proposed binding of a this compound derivative within the AChE active site gorge.

Structure-Activity Relationship (SAR)

Studies on various this compound derivatives have provided valuable insights into the structural features that influence their AChE inhibitory potency.[4][9] Key SAR observations include:

-

The Quinolizidine Scaffold: The rigid, bicyclic quinolizidine core of this compound serves as a crucial scaffold, positioning the interacting functional groups optimally within the AChE active site.

-

The Protonatable Nitrogen: The tertiary amine is essential for the cation-π interaction with Trp84 in the CAS.

-

Substituents on the this compound Core: The addition of bulky and aromatic substituents, particularly those capable of forming hydrogen bonds and hydrophobic interactions, significantly enhances inhibitory activity. For instance, the presence of a benzyloxy group in the para position of a benzene ring attached to the this compound core resulted in the highest activity among the tested derivatives.[5] This suggests that these substituents likely engage with the PAS or other regions of the active site gorge.

The following table summarizes the AChE inhibitory activity of selected this compound derivatives, illustrating the impact of different substituents.

| Compound | Substituent | IC₅₀ (µM) |

| Compound 15 | 4-(4-(benzyloxy)-3-methoxyphenyl)-1H-1,2,3-triazol-1-yl)methyl | 7.2 |

| Compound 25 | 6,6-dimethyl-6,7-dihydrobenzofuran-4(5H)-one | 24.4 |

| Galantamine (Reference) | - | 8.2 |

| Data sourced from Yakupova et al., 2023.[4] |

Experimental Protocols for Characterizing this compound's AChE Inhibition

To further elucidate the precise mechanism of action of this compound and its analogues, standardized and validated experimental protocols are essential.

Enzyme Kinetics Assay: The Ellman's Method

The most widely used method for measuring AChE activity and inhibition is the spectrophotometric assay developed by Ellman and colleagues. This assay is based on the hydrolysis of the substrate acetylthiocholine (ATCh) by AChE, which produces thiocholine. Thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified by measuring its absorbance at 412 nm.

Step-by-Step Protocol:

-

Reagent Preparation:

-

Prepare a 0.1 M phosphate buffer (pH 8.0).

-

Prepare a 10 mM DTNB solution in the phosphate buffer.

-

Prepare a 10 mM ATCh solution in deionized water.

-

Prepare a stock solution of AChE from a commercial source (e.g., electric eel) in the phosphate buffer.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a series of dilutions to determine the IC₅₀ value.

-

-

Assay Procedure (in a 96-well microplate):

-

To each well, add:

-

140 µL of 0.1 M phosphate buffer (pH 8.0)

-

20 µL of DTNB solution

-

10 µL of this compound solution at various concentrations (or solvent for control)

-

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 20 µL of AChE solution to each well.

-

Immediately add 10 µL of ATCh solution to each well.

-

Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each concentration of this compound.

-

Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value.

-

To determine the mode of inhibition (e.g., competitive, non-competitive, mixed), perform the assay with varying concentrations of both the substrate (ATCh) and the inhibitor (this compound) and analyze the data using Lineweaver-Burk or Dixon plots.

-

The following diagram outlines the workflow for determining the AChE inhibitory activity of this compound.

Caption: Workflow for the determination of AChE inhibition by this compound using the Ellman's method.

Molecular Docking Protocol

Molecular docking studies are crucial for visualizing the binding orientation and interactions of this compound within the AChE active site.

Step-by-Step Protocol:

-

Software and Structure Preparation:

-

Utilize molecular docking software such as AutoDock, Glide, or GOLD.

-

Obtain the 3D crystal structure of human AChE from the Protein Data Bank (PDB; e.g., PDB ID: 4EY7).

-

Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Generate the 3D structure of this compound and optimize its geometry using a molecular modeling program.

-

-

Docking Simulation:

-

Define the binding site on the AChE structure, typically encompassing the entire active site gorge.

-

Perform the docking simulation to generate multiple binding poses of this compound within the defined site.

-

Score and rank the generated poses based on their predicted binding affinities (e.g., binding energy).

-

-

Analysis of Results:

-

Analyze the top-ranked binding pose to identify key interactions (hydrogen bonds, hydrophobic interactions, cation-π interactions) between this compound and the amino acid residues of the AChE active site.

-

Compare the predicted binding mode with experimental data (if available) to validate the docking results.

-

Conclusion and Future Directions

This compound represents a promising natural product scaffold for the development of novel acetylcholinesterase inhibitors. While direct and detailed kinetic and binding data for this compound itself remain to be fully elucidated, studies on its derivatives strongly suggest a reversible, mixed-type inhibition mechanism. This involves key interactions with both the catalytic and peripheral anionic sites of the AChE active site gorge, driven by a combination of cation-π, hydrogen bonding, and hydrophobic interactions.

Future research should focus on:

-

Determining the precise IC₅₀ and Kᵢ values of this compound for AChE from various species to provide a clear baseline for its inhibitory potency.

-

Conducting detailed kinetic studies on this compound to definitively establish its mode of inhibition.

-

Performing molecular docking and molecular dynamics simulations specifically with this compound to visualize its binding interactions and compare them with those of its more active derivatives.

-

Synthesizing and evaluating a broader range of this compound analogues to further explore the structure-activity relationships and optimize the inhibitory potency and selectivity.

By addressing these research gaps, a more complete understanding of this compound's mechanism of action as an acetylcholinesterase inhibitor can be achieved, paving the way for the rational design of new and effective therapeutic agents for cholinergic-related neurodegenerative diseases.

References

-

Yakupova, L. R., Zueva, I. V., Salnikov, V. V., et al. (2023). Inhibition of Acetylcholinesterase by Novel this compound Derivatives. Molecules, 28(8), 3357. [Link]

-

Yakupova, L. R., Zueva, I. V., Salnikov, V. V., et al. (2023). Inhibition of Acetylcholinesterase by Novel this compound Derivatives. ResearchGate. [Link]

-

Yakupova, L. R., Zueva, I. V., Salnikov, V. V., et al. (2023). Inhibition of Acetylcholinesterase by Novel this compound Derivatives. PMC. [Link]

-

Murray, A. P., Faraoni, M. B., Castro, M. J., Alza, N. P., & Cavallaro, V. (2013). Alkaloids as a source of potential anticholinesterase inhibitors for the treatment of Alzheimer's disease. Journal of Pharmacy and Pharmacology, 65(12), 1730-1750. [Link]

-

Elmaki, N. M., Al Sadawi, I. A., Hermann, A., & Gbaj, A. M. (2018). Potential Molecular Docking of Four Acetylcholinesterase Inhibitors. Lupine Publishers. [Link]

-

Elmaki, N. M., Al Sadawi, I. A., Hermann, A., & Gbaj, A. M. (2018). Potential Molecular Docking of Four Acetylcholinesterase Inhibitors. Lupine Publishers. [Link]

-

Wikipedia contributors. (2023). This compound. Wikipedia. [Link]

-

Yakupova, L. R., Zueva, I. V., Salnikov, V. V., et al. (2023). Inhibition of Acetylcholinesterase by Novel this compound Derivatives. PubMed. [Link]

-

Budzyńska, B., & Michalak, M. (2020). IC 50 values obtained for alkaloid standards and plant extracts... ResearchGate. [Link]

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Inhibition of Acetylcholinesterase by Novel this compound Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lupinepublishers.com [lupinepublishers.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Inhibition of Acetylcholinesterase by Novel this compound Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Alkaloids as a source of potential anticholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. lupinepublishers.com [lupinepublishers.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Pharmacological Properties of Lupinine and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview of the pharmacological properties of lupinine, a quinolizidine alkaloid, and its derivatives. It is designed to be a valuable resource for researchers and professionals involved in drug discovery and development, offering insights into the therapeutic potential and challenges associated with this class of compounds.

Introduction to this compound: A Quinolizidine Alkaloid of Interest

This compound, with the IUPAC name [(1R,9aR)-Octahydro-2H-quinolizin-1-yl]methanol, is a naturally occurring quinolizidine alkaloid found predominantly in plants of the Lupinus (lupin) genus, belonging to the Fabaceae family.[1][2] For centuries, lupin beans have been a part of human diets in some cultures, but their characteristic bitter taste, attributed to alkaloids like this compound, necessitates processing to reduce toxicity.[1] The quinolizidine alkaloid family, which includes this compound, is known for a wide range of biological activities, sparking interest in their potential as scaffolds for drug development.[3][4]

Pharmacological Profile of this compound

This compound exhibits a diverse range of pharmacological effects, with its cholinergic activity being the most extensively studied. However, emerging research suggests its potential in other therapeutic areas as well.

Cholinergic System Modulation

This compound's primary mechanism of action is the reversible inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1][2] At physiological pH, the amine group of this compound is protonated, allowing for an ion-ion interaction with the anionic site of AChE, thereby blocking the entry of acetylcholine into the active site.[1] This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, resulting in enhanced cholinergic neurotransmission.

This compound also demonstrates a binding affinity for both muscarinic and nicotinic acetylcholine receptors.[1] Studies have reported an IC50 value of 190 μM for muscarinic receptors and >500 μM for nicotinic receptors.[2] However, whether this compound acts as an agonist or antagonist at these receptors is yet to be fully elucidated.[1]

Anti-inflammatory Properties

While direct studies on the anti-inflammatory effects of this compound are limited, research on related compounds from lupin suggests potential mechanisms. Peptides derived from lupin have been shown to regulate inflammatory responses by modulating the p38 mitogen-activated protein kinase (MAPK) signaling pathway and inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[5] Other lupane-type triterpenes have demonstrated anti-inflammatory activity by inhibiting the expression of pro-inflammatory cytokines and suppressing the activation of the NF-κB pathway.[6] These findings suggest that this compound and its derivatives may exert anti-inflammatory effects through similar mechanisms, a hypothesis that warrants further investigation.

Anticancer Potential

The anticancer potential of this compound and its derivatives is an emerging area of research. While direct evidence for this compound is scarce, various quinolizidine alkaloids have demonstrated antitumor properties.[3][4] Some studies have reported antiviral, antitumor, and hepatoprotective activities for esters of this compound.[7] The development of novel this compound derivatives is a promising strategy for exploring their anticancer efficacy.

Other Biological Activities

This compound has also been reported to possess other biological activities, including:

-

Insecticidal and Antifeedant Properties: this compound acts as an insect antifeedant and has shown efficacy against certain mosquito larvae.[2]

-

Bactericidal Effects: Some studies have indicated that this compound possesses bactericidal properties.[8]

This compound Derivatives: A Promising Avenue for Drug Discovery

The this compound scaffold presents a versatile platform for the synthesis of novel derivatives with enhanced pharmacological properties. Modification of the this compound molecule can lead to compounds with improved potency, selectivity, and pharmacokinetic profiles.

Synthesis of this compound Derivatives

Various synthetic strategies have been employed to create this compound derivatives. A common approach involves the modification of the hydroxymethylene group at the C-1 position of the quinolizidine skeleton. For instance, the introduction of 1,2,3-triazole substituents has been explored to generate novel compounds with potential hemorheological, antimicrobial, and cytotoxic activities.[8] The synthesis of these derivatives often involves a multi-step process, starting from the isolation of (-)-lupinine from natural sources like Anabasis aphylla L.[9]

Structure-Activity Relationships (SAR)

SAR studies are crucial for understanding how chemical structure influences biological activity and for guiding the design of more potent and selective compounds.

For acetylcholinesterase inhibition, SAR studies on this compound esters have revealed that the presence of a bulky R group or a linker of a specific length between the ester oxygen and a terminal hydrophobic moiety is important for activity.[9] For example, a triazole derivative of this compound, [1S,9aR)-1-((4-(4-(benzyloxy)-3-methoxyphenyl)-1H-1,2,3-triazol-1-yl)methyl)octahydro-2H-quinolizine)], has been identified as a potent mixed-type AChE inhibitor.[9]

Further SAR studies are needed to explore the structural requirements for other pharmacological activities of this compound derivatives, such as their anticancer and neuroprotective effects.

Pharmacokinetics and Toxicology

A thorough understanding of the pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) and toxicological profile of this compound and its derivatives is essential for their development as therapeutic agents.

Pharmacokinetics

Currently, there is a significant lack of specific pharmacokinetic data for this compound. Further research is required to determine its absorption, distribution, metabolism, and excretion profile. This information is critical for establishing appropriate dosing regimens and predicting potential drug-drug interactions.

Toxicology

This compound is considered to be of moderate acute toxicity.[2] However, comprehensive studies on its chronic toxicity, genotoxicity, and carcinogenicity are lacking. It is known to be a hepatotoxin.[1] The European Chemicals Agency (ECA) has classified this compound as harmful if swallowed, in contact with skin, or inhaled.[2]

Experimental Protocols

This section provides an overview of key experimental protocols relevant to the study of this compound and its derivatives.

Synthesis of a this compound Triazole Derivative (General Procedure)

This protocol outlines a general procedure for the synthesis of triazole derivatives of this compound.

Materials:

-

This compound azide

-

Substituted acetylene

-

СuSO₄×5Н₂О

-

Sodium ascorbate

-

DMF (Dimethylformamide)

-

Hexane

-

Silica gel for column chromatography

-

Chloroform

-

Ethanol

Procedure:

-

A mixture of this compound azide, a substituted acetylene, СuSO₄×5Н₂О, and sodium ascorbate in DMF is stirred at 75°C for 4-6 hours.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

After cooling, the resulting residue is filtered, washed with hexane, and dried.

-

To isolate the triazole derivatives, the solvent is distilled in a vacuum.

-

The residue is then purified by column chromatography on silica gel using a chloroform/ethanol mixture as the eluent.[8]

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is commonly used to screen for AChE inhibitors.

Principle: Acetylthiocholine is hydrolyzed by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm. The presence of an AChE inhibitor reduces the rate of this color change.

General Protocol:

-

Prepare solutions of the test compound (this compound or its derivative) at various concentrations.

-

In a 96-well plate, add the test compound solution, AChE enzyme solution, and DTNB solution.

-

Initiate the reaction by adding the substrate, acetylthiocholine.

-

Measure the absorbance at 412 nm at regular intervals using a microplate reader.

-

Calculate the percentage of inhibition and determine the IC50 value of the test compound.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema

This is a standard in vivo model for evaluating the anti-inflammatory activity of compounds.

Procedure:

-

Administer the test compound (this compound or its derivative) to a group of rodents (e.g., rats or mice).

-

After a specific period, induce inflammation by injecting a solution of carrageenan into the paw of each animal.[10][11]

-

Measure the volume of the paw at regular intervals using a plethysmometer.[8][12]

-

The reduction in paw edema in the treated group compared to the control group indicates the anti-inflammatory activity of the compound.[8]

Western Blot Analysis for NF-κB Pathway

This technique is used to detect specific proteins in a sample and can be used to investigate the effect of this compound on the NF-κB signaling pathway.

General Protocol:

-

Treat cells with the test compound and/or an inflammatory stimulus (e.g., LPS).

-

Lyse the cells and separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).[13][14]

-

Block the membrane to prevent non-specific antibody binding.[14]

-

Incubate the membrane with a primary antibody specific for a protein in the NF-κB pathway (e.g., p65, IκBα).[13]

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).[13]

-

Add a substrate that reacts with the enzyme to produce a detectable signal (chemiluminescence or colorimetric).

-

Detect the signal to visualize the protein of interest and quantify its expression level.[13]

Signaling Pathways and Molecular Mechanisms

The therapeutic effects of this compound and its derivatives are mediated through the modulation of specific signaling pathways.

Cholinergic Signaling

As an AChE inhibitor, this compound directly impacts cholinergic signaling by increasing the availability of acetylcholine at the synapse. This can have downstream effects on various cellular processes regulated by acetylcholine receptors.

Caption: this compound's inhibition of AChE enhances cholinergic signaling.

Potential Anti-inflammatory Signaling Pathways

Based on studies of related compounds, this compound may exert anti-inflammatory effects by modulating the MAPK and NF-κB signaling pathways. These pathways are central to the production of pro-inflammatory cytokines.

Caption: Potential anti-inflammatory mechanism of this compound derivatives.

Therapeutic Potential and Future Directions

This compound and its derivatives hold promise for the development of new therapies for a range of diseases.

-

Neurodegenerative Diseases: As an AChE inhibitor, this compound has potential for the symptomatic treatment of Alzheimer's disease and other dementias.[9] Further development of derivatives with improved blood-brain barrier penetration and selectivity could enhance their therapeutic efficacy.

-

Inflammatory Disorders: The potential anti-inflammatory properties of this compound derivatives warrant further investigation for the treatment of chronic inflammatory diseases.

-

Cancer: The exploration of this compound derivatives as anticancer agents is a promising area for future research.

Future research should focus on:

-

Conducting comprehensive pharmacokinetic and toxicological studies of this compound and its most promising derivatives.

-

Elucidating the detailed structure-activity relationships for a broader range of pharmacological activities.

-

Evaluating the efficacy of this compound derivatives in relevant preclinical animal models of disease.

-

Investigating the specific molecular targets and signaling pathways modulated by this compound and its derivatives.

Conclusion

This compound, a quinolizidine alkaloid with a well-established role as an acetylcholinesterase inhibitor, represents a valuable scaffold for the development of new therapeutic agents. Its diverse pharmacological activities, coupled with the potential for synthetic modification, make it an exciting area for further research and drug discovery. A deeper understanding of its pharmacokinetics, toxicology, and mechanisms of action will be crucial for translating its therapeutic potential into clinical applications.

References

Sources

- 1. researchgate.net [researchgate.net]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Quinolizidine-Type Alkaloids: Chemodiversity, Occurrence, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The biological activities of quinolizidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scielo.br [scielo.br]

- 7. Synthesis, Structure and Biological Activity of (1s,9ar)-1н-1,2,3-Triazol-1-yl) Methyl) Octahydro-1h-Quinolizine Derivatives of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of Acetylcholinesterase by Novel this compound Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. inotiv.com [inotiv.com]

- 12. Low-intensity ultrasound attenuates paw edema formation and decreases vascular permeability induced by carrageenan injection in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]

- 14. Western blot protocol | Abcam [abcam.com]

An In-depth Technical Guide to the Toxicological Profile and Neurotoxicity of Lupinine in Mammals

For Researchers, Scientists, and Drug Development Professionals

Preamble: A Senior Application Scientist's Perspective

Lupinine, a quinolizidine alkaloid found predominantly in the seeds of Lupinus species, presents a dual character of scientific interest. On one hand, its presence in "bitter" lupin varieties poses a toxicological risk to both humans and livestock, necessitating a thorough understanding of its adverse effects. On the other hand, its interaction with cholinergic systems hints at a potential, albeit complex, pharmacological profile. This guide is structured to provide a comprehensive overview of the current state of knowledge regarding the toxicological and neurotoxicological properties of this compound in mammals. It is designed not as a mere compilation of data, but as a critical synthesis of available literature, highlighting not only what is known but also the significant knowledge gaps that warrant further investigation. Our narrative will delve into the causality behind experimental observations and critically assess the available data to provide a trustworthy and authoritative resource for the scientific community.

Chemical Identity and Occurrence

This compound is a bicyclic quinolizidine alkaloid with the chemical formula C₁₀H₁₉NO. It is one of several alkaloids responsible for the bitter taste of certain lupin species. While "sweet" lupin varieties with low alkaloid content have been developed for agricultural use, the risk of contamination with bitter seeds remains a food safety concern[1][2].

General Toxicological Profile

The toxicological profile of this compound is often discussed in the broader context of quinolizidine alkaloids. However, it is crucial to distinguish the effects of isolated this compound from those of alkaloid mixtures, as synergistic or antagonistic interactions can occur[1].

Acute Toxicity

Acute toxicity data for isolated this compound is limited. A minimal lethal dose of 28–30 mg/kg and a toxic dose of 25–28 mg/kg have been reported, suggesting a lower acute toxicity compared to other major lupin alkaloids like lupanine and sparteine[3]. The European Chemicals Agency (ECA) classifies this compound as harmful if swallowed, in contact with skin, or inhaled, with an acute oral toxicity of category 4[3].

Symptoms of acute quinolizidine alkaloid poisoning in mammals include trembling, shaking, excitation, and convulsions[3]. At high doses, respiratory paralysis can be the cause of death[1].

Table 1: Acute Toxicity Data for Major Lupin Alkaloids (for comparative purposes)

| Alkaloid | Species | Route of Administration | LD50 (mg/kg) | Reference(s) |

| Lupanine | Mouse (male) | Oral | 410 | [1] |

| Lupanine | Rat (male) | Oral | 1464 | [4] |

| Sparteine | Mouse (male) | Oral | 220 | [1] |

| Lupin Alkaloid Mixture (L. angustifolius) | Rat (male) | Oral | 2279 | [1][4] |

Sub-chronic and Chronic Toxicity

There is a notable lack of specific sub-chronic and chronic toxicity studies on isolated this compound. Studies on lupin alkaloid mixtures have shown that long-term consumption can lead to reduced appetite and growth depression in animals like rats and pigs[2]. A nine-month feeding study in rats with sweet lupin flour containing lupanine showed a significant reduction in relative liver weights in the F1 and F2 generations, although the overall histology of the organs was normal[5]. These studies, while informative for the overall risk assessment of lupin consumption, do not allow for the determination of a No-Observed-Adverse-Effect Level (NOAEL) for this compound specifically.

Genotoxicity and Carcinogenicity

In vitro studies have provided evidence that this compound, along with other common lupin alkaloids, is not cytotoxic, genotoxic, or mutagenic[6]. However, there is a complete absence of in vivo carcinogenicity studies for this compound. This represents a critical knowledge gap in its toxicological profile[7].

Reproductive and Developmental Toxicity

Specific data on the reproductive and developmental toxicity of isolated this compound is scarce. The broader class of quinolizidine alkaloids contains known teratogens, such as anagyrine, which can cause "crooked calf syndrome" in cattle[2]. While some studies on lupin flour feeding in rats over two generations did not reveal adverse effects on fertility or lactation, these were conducted with low levels of lupanine and not this compound[8]. There is a recognized need for further research into the potential developmental and reproductive effects of individual lupin alkaloids, including this compound[1].

Neurotoxicity of this compound

The primary toxicological concern with this compound and other quinolizidine alkaloids is their neurotoxicity. The clinical signs of poisoning in mammals are predominantly neurological in nature.

Mechanism of Neurotoxicity

The neurotoxic effects of this compound are primarily attributed to its interaction with the cholinergic nervous system.

-

Acetylcholinesterase Inhibition: this compound hydrochloride has been shown to be a reversible inhibitor of acetylcholinesterase (AChE)[3]. By inhibiting AChE, this compound leads to an accumulation of acetylcholine (ACh) in the synaptic cleft, resulting in hyperstimulation of both muscarinic and nicotinic acetylcholine receptors (mAChRs and nAChRs)[3].

-

Direct Receptor Interaction: Studies have demonstrated that this compound has a binding affinity for both muscarinic and nicotinic acetylcholine receptors. It exhibits an IC50 value of 190 μM for muscarinic receptors and >500 μM for nicotinic receptors, indicating a more potent interaction with muscarinic receptors[3].

dot

Figure 2: A simplified workflow for an acute oral toxicity study using the Up-and-Down Procedure.

Analytical Methodologies

Accurate quantification of this compound in biological matrices is essential for toxicokinetic and exposure assessment studies. Several analytical methods have been developed for the detection of quinolizidine alkaloids.

-

Gas Chromatography-Mass Spectrometry (GC-MS): A commonly used technique for the analysis of lupin alkaloids.

-

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): Offers high sensitivity and selectivity for the quantification of this compound in complex matrices like food and biological samples.[5][9]

-

Quantitative Nuclear Magnetic Resonance (qNMR): Can be used for the simultaneous quantification of multiple alkaloids without the need for individual reference standards for each compound.[10]

The choice of method will depend on the specific requirements of the study, including the desired sensitivity, sample throughput, and the availability of instrumentation.

Conclusion and Future Directions

The available evidence indicates that this compound is a moderately toxic quinolizidine alkaloid with a clear neurotoxic potential mediated through its interaction with the cholinergic system. However, a comprehensive toxicological profile of isolated this compound is far from complete. The following are critical areas that require further research:

-

Acute Toxicity: Determination of oral LD50 values for isolated this compound in different mammalian species.

-

Repeated Dose Toxicity: Sub-chronic (90-day) and chronic toxicity studies are needed to establish a NOAEL and to identify target organs for long-term exposure.

-

Carcinogenicity: Long-term carcinogenicity bioassays are required to assess the carcinogenic potential of this compound.

-

Reproductive and Developmental Toxicity: Dedicated studies following OECD guidelines are necessary to evaluate the effects of this compound on fertility, embryonic development, and offspring.

-

Neurotoxicity: In-depth neurobehavioral studies using isolated this compound are needed to create a detailed dose-response profile of its effects on motor function, cognition, and sensory processing.

-

Toxicokinetics: Comprehensive ADME studies are crucial to understand the absorption, distribution, metabolism, and excretion of this compound, which will aid in interspecies extrapolation and risk assessment.

A thorough understanding of the toxicological profile of this compound is not only essential for ensuring food and feed safety but also for exploring any potential therapeutic applications of this and related compounds. The data gaps highlighted in this guide should serve as a roadmap for future research endeavors in this field.

References

-

Alkaloids and allergies: current data on health risks from lupin seeds in food - BfR. (n.d.). Retrieved from [Link]

-

Petterson, D. S., Ellis, Z. L., Harris, D. J., & Spadek, Z. E. (1987). Acute toxicity of the major alkaloids of cultivated Lupinus angustifolius seed to rats. Journal of Applied Toxicology, 7(1), 51-53. Retrieved from [Link]

-

Risk assessment of the occurrence of alkaloids in lupin seeds - BfR Opinion No 003/2017. (2017, March 27). Retrieved from [Link]

-

Lupin alkaloids – a scientific review. (n.d.). Retrieved from [Link]

-

Scientific opinion on the risks for animal and human health related to the presence of quinolizidine alkaloids in feed and food, in particular in lupins and lupin-derived products. (2019). EFSA Journal, 17(11), e05860. Retrieved from [Link]

-

This compound. (n.d.). In Wikipedia. Retrieved from [Link]

-

Quantitation of Lupinus spp. Quinolizidine Alkaloids by qNMR and Accelerated Debittering with a Resin-Based Protocol. (2022). Molecules, 27(23), 8293. Retrieved from [Link]

-

OECD. (2001). Test No. 414: Prenatal Developmental Toxicity Study. In OECD Guidelines for the Testing of Chemicals, Section 4. OECD Publishing. Retrieved from [Link]

-

Development of an HPLC-MS/MS Method for the Determination of Alkaloids in Lupins. (2023). Toxins, 15(2), 123. Retrieved from [Link]

-

Hazard Identification of Food-Relevant Lupine Alkaloids Focusing on In Vitro Genotoxicity and Mutagenicity. (n.d.). Retrieved from [Link]

-

(PDF) Scientific opinion on the risks for animal and human health related to the presence of quinolizidine alkaloids in feed and food, in particular in lupins and lupin-derived products. (n.d.). Retrieved from [Link]

-

LUPIN ALKALOIDS IN FOOD A Toxicological Review and Risk Assessment. (n.d.). Retrieved from [Link]

-

subchronic toxicity studies: Topics by Science.gov. (n.d.). Retrieved from [Link]

-

Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. (2021). Pharmaceuticals, 14(10), 999. Retrieved from [Link]

-

OECD. (2015). Test No. 421: Reproduction/Developmental Toxicity Screening Test. In OECD Guidelines for the Testing of Chemicals, Section 4. OECD Publishing. Retrieved from [Link]

-

Monograph No. 31 Guidance on Evaluation of Reproductive Toxicity Data. (n.d.). Retrieved from [Link]

-

Evaluation of total quinolizidine alkaloids content in lupin flours, lupin-based ingredients, and foods | Request PDF. (n.d.). Retrieved from [Link]

-

Histological evaluation of brain damage caused by crude quinolizidine alkaloid extracts from lupines. (n.d.). Retrieved from [Link]

-

Scientific opinion on the risks for animal and human health related to the presence of quinolizidine alkaloids in feed and food, in particular in lupins and lupin-derived products. (2019). EFSA Journal, 17(11), e05860. Retrieved from [Link]

-

Developmental and Reproductive Toxicology. (n.d.). Retrieved from [Link]

-

Test No. 421: Reproduction/Developmental Toxicity Screening Test. (n.d.). Retrieved from [Link]

-

Melatonin reduces oxidative neurotoxicity due to quinolinic acid: in vitro and in vivo findings. (2000). Neuropharmacology, 39(3), 484-490. Retrieved from [Link]

-

Ballester, D., Yáñez, E., García, R., Erazo, S., López, F., Haardt, E., ... & Chichester, C. O. (1984). Safety evaluation of sweet lupine (Lupinus albus cv. Multolupa). II. Nine-month feeding and multigeneration study in rats. Annals of Nutrition and Metabolism, 28(6), 402-409. Retrieved from [Link]

-

Descriptive statistics of lupanine and total quinolizidine alkaloids... (n.d.). Retrieved from [Link]

-

Alder, S., Candrian, R., Elsner, J., & Zbinden, G. (1986). Neurobehavioral screening in rats: validation study. Methods and findings in experimental and clinical pharmacology, 8(5), 279–289. Retrieved from [Link]

-

Methods of the Analysis of Oxylipins in Biological Samples. (2021). International Journal of Molecular Sciences, 22(16), 8887. Retrieved from [Link]

-

ACUTE AND SUB-CHRONIC ORAL TOXICITY STUDIES OF “TRI 02” POWDER IN EXPERIMENTAL ANIMALS. (n.d.). Retrieved from [Link]

-

Singh, A., & Vellapandian, C. (2024). Sub-chronic oral toxicity study of the alkaloid rich fraction from Luffa cylindrica fruit in Sprague-Dawley rats. Toxicology reports, 12, 307–317. Retrieved from [Link]

-

Psychophysiological stress induced neurobehavioral changes in adolescent rat and their impact in Adult rat enhanced by cinnamaldehyde. (2022). bioRxiv. Retrieved from [Link]

Sources

- 1. bfr.bund.de [bfr.bund.de]

- 2. aussielupins.org.au [aussielupins.org.au]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Acute toxicity of the major alkaloids of cultivated Lupinus angustifolius seed to rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Alkaloids and allergies: current data on health risks from lupin seeds in food - BfR [bfr.bund.de]

- 6. researchgate.net [researchgate.net]

- 7. Scientific opinion on the risks for animal and human health related to the presence of quinolizidine alkaloids in feed and food, in particular in lupins and lupin‐derived products - PMC [pmc.ncbi.nlm.nih.gov]

- 8. subchronic oral toxicity: Topics by Science.gov [science.gov]

- 9. researchgate.net [researchgate.net]

- 10. Quantitation of Lupinus spp. Quinolizidine Alkaloids by qNMR and Accelerated Debittering with a Resin-Based Protocol - PMC [pmc.ncbi.nlm.nih.gov]

Topic: Natural Sources and Distribution of Lupinine in Lupinus Species

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Lupinine, a bicyclic quinolizidine alkaloid (QA), is a significant secondary metabolite found within the genus Lupinus. As natural products with diverse bioactivities, QAs are of considerable interest to researchers in phytochemistry, toxicology, and drug development. This compound, in particular, exhibits notable toxicological and pharmacological properties, including neurotoxic effects and insect antifeedant activity.[1] This technical guide provides a comprehensive overview of the natural sources, biosynthesis, and distribution of this compound in Lupinus species. We delve into the genetic and environmental factors that modulate its concentration, present detailed methodologies for its extraction and quantification, and contextualize its relevance within the broader profile of lupin alkaloids. This document is intended to serve as a foundational resource for professionals engaged in the study and utilization of these natural compounds.

Introduction to this compound and Quinolizidine Alkaloids

Quinolizidine alkaloids (QAs) are a class of over 170 structurally diverse, nitrogen-containing secondary metabolites derived from L-lysine.[2][3] They are characteristic of the legume family (Fabaceae), with a particularly strong presence in the genus Lupinus, where they are often referred to as "lupin alkaloids".[3] These compounds are fundamental to the plant's defense mechanisms against herbivores and pathogens, imparting a bitter taste and exhibiting toxicity at high concentrations.[2][4]

QAs can be structurally categorized into groups such as bicyclic (e.g., this compound), tricyclic, and tetracyclic compounds (e.g., sparteine, lupanine).[5][6] this compound, [(1R,9aR)-Octahydro-2H-quinolizin-1-yl]methanol, is a bicyclic QA that serves as a key marker for certain Lupinus species.[1] Its presence and concentration are critical factors in assessing the suitability of lupin varieties for food, feed, and pharmaceutical applications.

The Biosynthetic Pathway of this compound

The synthesis of all quinolizidine alkaloids originates from the amino acid L-lysine.[3][7] The pathway is a prime example of metabolic engineering in plants, converting a primary metabolite into a specialized defensive compound. The synthesis is understood to occur primarily in the leaves and stem tissues, with the alkaloids subsequently translocated via the phloem to other parts of the plant, including the seeds.[2]

The core biosynthetic steps leading to this compound are as follows:

-

Decarboxylation of L-Lysine: The pathway is initiated by the decarboxylation of L-lysine to form cadaverine. This reaction is catalyzed by the enzyme lysine/ornithine decarboxylase (L/ODC).[5][7] In Lupinus, this enzyme is localized in the chloroplast stroma, where its activity is regulated by light-mediated changes in pH.[7]

-

Oxidative Deamination: Cadaverine undergoes oxidative deamination by a copper amine oxidase (CuAO), yielding 5-aminopentanal.[5][7]

-

Cyclization: 5-aminopentanal spontaneously cyclizes to form the Schiff base, Δ¹-piperideine.[5][7] This molecule is a crucial intermediate for a wide array of lysine-derived alkaloids.[5][6]

-

Formation of the Quinolizidine Skeleton: The subsequent steps involve the condensation of Δ¹-piperideine units to form the characteristic bicyclic quinolizidine ring structure of this compound. While the precise enzymatic machinery for the final steps to this compound is an area of ongoing research, the pathway from lysine to Δ¹-piperideine is well-established.[1][3]

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. aussielupins.org.au [aussielupins.org.au]

- 3. Biosynthesis of quinolizidine alkaloids in lupins: mechanistic considerations and prospects for pathway elucidation - Natural Product Reports (RSC Publishing) DOI:10.1039/D1NP00069A [pubs.rsc.org]

- 4. tandfonline.com [tandfonline.com]

- 5. Frontiers | A Bitter-Sweet Story: Unraveling the Genes Involved in Quinolizidine Alkaloid Synthesis in Lupinus albus [frontiersin.org]

- 6. A Bitter-Sweet Story: Unraveling the Genes Involved in Quinolizidine Alkaloid Synthesis in Lupinus albus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quinolizidine Alkaloid Biosynthesis in Lupins and Prospects for Grain Quality Improvement - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activity of Lupinine as an Insect Antifeedant

Foreword

The intricate co-evolutionary arms race between plants and herbivorous insects has given rise to a vast arsenal of plant secondary metabolites with potent biological activities. Among these, quinolizidine alkaloids (QAs), characteristic of the Lupinus genus, stand out for their defensive properties. This guide provides a detailed technical exploration of lupinine, a bicyclic quinolizidine alkaloid, focusing on its role as an insect antifeedant. We will dissect its biosynthesis, delve into its neurotoxic mechanism of action, present robust protocols for its evaluation, and discuss its standing relative to other alkaloids. This document is designed to serve as a foundational resource for researchers aiming to understand and harness the potential of this compound in the development of novel, nature-derived pest management strategies.

The Molecular Profile of this compound: From Biosynthesis to Isolation

This compound is a bicyclic quinolizidine alkaloid that serves as a chemical defense for plants in the Lupinus genus.[1][2][3][4] Understanding its origin is fundamental to appreciating its function.

Biosynthetic Pathway